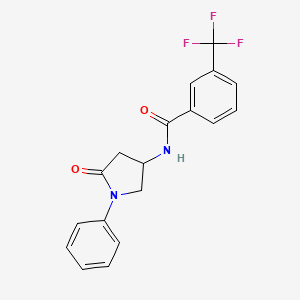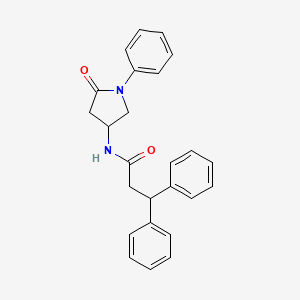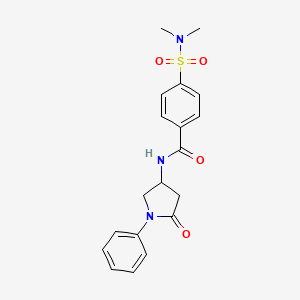![molecular formula C19H19FN2O4 B6491600 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 905661-50-9](/img/structure/B6491600.png)
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide (N-FPMPA) is a fluorinated pyrrolidinone derivative that has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. It has also been used in laboratory experiments to study the effects of certain drugs on the body.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have explored their effectiveness against various bacterial strains. Further studies are needed to elucidate the specific mechanisms and potential clinical applications.
Antifungal Potential
In addition to antibacterial effects, pyrazolines have shown promise as antifungal agents . Investigating their activity against fungal pathogens could lead to novel treatments for fungal infections.
Anti-Inflammatory Properties
Pyrazolines have been associated with anti-inflammatory effects . Inflammation plays a crucial role in various diseases, and compounds like ours may offer therapeutic benefits by modulating inflammatory pathways.
Antioxidant Capacity
Oxidative stress contributes to cellular damage and disease progression. Pyrazolines, including our compound, have been investigated for their antioxidant properties . These molecules may help counteract free radicals and protect cells from oxidative damage.
Neuroprotective Potential
Considering the central nervous system, acetylcholinesterase (AchE) inhibition is crucial for normal nerve function. Our compound’s impact on AchE activity warrants exploration, as it could influence neurotransmission and behavior .
Propiedades
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-16-6-3-7-17(10-16)26-12-18(23)21-14-9-19(24)22(11-14)15-5-2-4-13(20)8-15/h2-8,10,14H,9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAXMIGXFRLHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491545.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide](/img/structure/B6491552.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491557.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6491572.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6491574.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491576.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6491597.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B6491601.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6491604.png)
![(2Z)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B6491611.png)